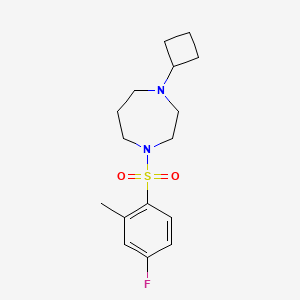
1-Cyclobutyl-4-((4-fluoro-2-methylphenyl)sulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutyl-4-((4-fluoro-2-methylphenyl)sulfonyl)-1,4-diazepane is a chemical compound that has been used in scientific research for various purposes.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 1-Cyclobutyl-4-((4-fluoro-2-methylphenyl)sulfonyl)-1,4-diazepane and related compounds are synthesized through multicomponent reactions and subsequent intramolecular nucleophilic substitutions. For example, a study by Banfi et al. (2007) utilized a Ugi multicomponent reaction followed by Mitsunobu cyclization to synthesize 1-sulfonyl 1,4-diazepan-5-ones in high yield (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Application in Organic Synthesis
- Compounds like 1-Cyclobutyl-4-((4-fluoro-2-methylphenyl)sulfonyl)-1,4-diazepane are used in stereoselective synthesis processes. Shibue & Fukuda (2014) described a method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, highlighting the role of such compounds in precise organic synthesis (Shibue & Fukuda, 2014).
Electrophilic Fluorination
- The compound is also relevant in the context of electrophilic fluorination. Banks et al. (1996) discussed the synthesis of 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, a class of electrophilic fluorinating agents (Banks, Besheesh, Mohialdin-Khaffaf, & Sharif, 1996).
Catalytic Applications
- In the field of catalysis, compounds with similar structures have been utilized as catalysts. Goli-Jolodar, Shirini, & Seddighi (2016) introduced a novel N-sulfonated Brönsted acidic catalyst for the synthesis of polyhydroquinoline derivatives (Goli-Jolodar, Shirini, & Seddighi, 2016).
Structural and Mechanistic Studies
- Research has also focused on understanding the structural and mechanistic aspects of related compounds. Pippel et al. (2010) synthesized a hydroxyproline-based H(3) receptor antagonist, providing insights into the structural dynamics of such compounds (Pippel, Young, Letavic, Ly, Naderi, Soyode-Johnson, Stocking, Carruthers, & Mani, 2010).
Propriétés
IUPAC Name |
1-cyclobutyl-4-(4-fluoro-2-methylphenyl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2S/c1-13-12-14(17)6-7-16(13)22(20,21)19-9-3-8-18(10-11-19)15-4-2-5-15/h6-7,12,15H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHPQKCXSKVHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

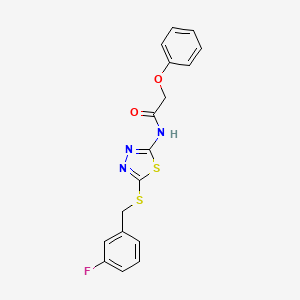
![N1-(sec-butyl)-N2-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2716057.png)
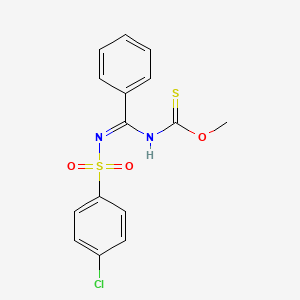
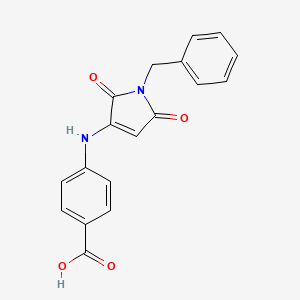


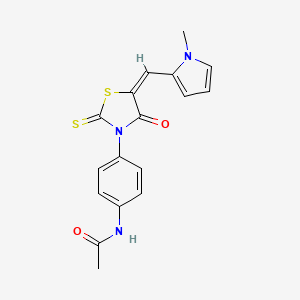
![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2716068.png)
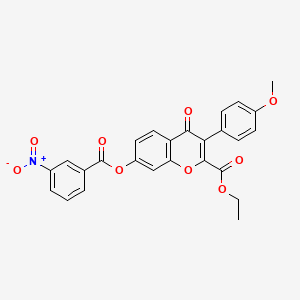
![2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2716070.png)
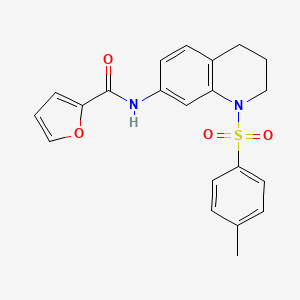

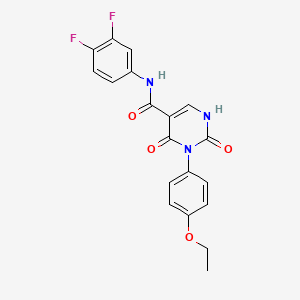
![N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2716079.png)